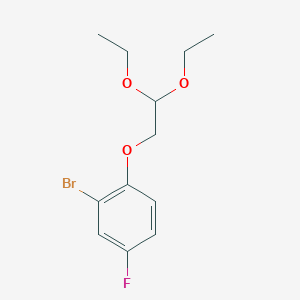

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene" is a halogenated aromatic organic molecule that contains bromine and fluorine substituents on a benzene ring, along with a diethoxyethoxy group. This compound is not directly mentioned in the provided papers, but its structure and properties can be inferred from similar compounds discussed in the research.

Synthesis Analysis

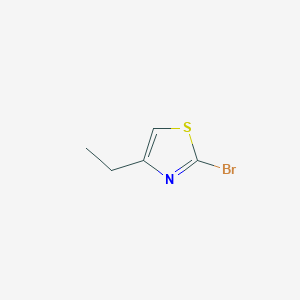

The synthesis of halogenated benzene derivatives often involves multiple steps, including halogenation, alkylation, and functional group transformations. For instance, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation of a bromo-aniline derivative, using a proton abstractor . Similarly, the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes involved a Br/Li exchange followed by a reaction with alkyl isothiocyanates . These methods could potentially be adapted for the synthesis of "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is characterized by the influence of the halogen atoms on the geometry and electronic distribution of the benzene ring. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the vibrational frequencies and molecular geometry using DFT calculations . These techniques could be applied to "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene" to understand its molecular structure and behavior.

Chemical Reactions Analysis

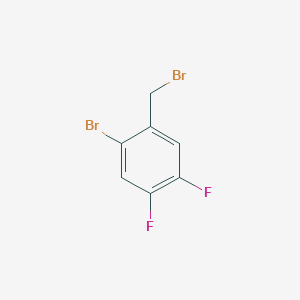

Halogenated benzene compounds participate in various chemical reactions, including radical bromination and nucleophilic substitution. The improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene involved radical bromination using N-bromosuccinimide , while the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from a dimethylbenzenamine derivative included diazotization and bromination steps . These reactions highlight the reactivity of bromine and fluorine on the benzene ring, which would be relevant for the chemical reactions of "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene."

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the presence of halogen atoms and other substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) approaches, as demonstrated for 1-bromo-3-fluorobenzene . Additionally, the thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their temperature correlations, can be calculated to understand the stability and reactivity of the compound . These analyses would be essential for a comprehensive understanding of "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene."

Applications De Recherche Scientifique

- Scientific Field : Analytical and Bioanalytical Chemistry .

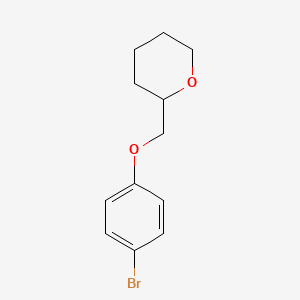

- Summary of the Application : This compound has been used in the synthesis of highly sensitive BODIPY fluorophores . These fluorophores are based on a ligand that connects with chalcone in (2E,2′E)-3,3′-(1,3/4-phenylene)bis(1-(2,4-bis(2,2-diethoxyethoxy)phenyl)prop-2-en-1-one) .

- Methods of Application or Experimental Procedures : The synthesis strategy is based on the ligand and connects with chalcone . Multiple acetals were introduced and the physical and biological properties of BODIPYs are described with MTT assay and in vitro and in vivo imaging .

- Results or Outcomes : The emission wavelengths of the products are around 530 nm with high fluorescence intensity . The IC 50 values of BODIPY 5 ranged from 79±6.11 to 63±5.67 μM and BODIPY 6 were found to be 86±4.07 to 58±10.51 μM in tested cell lines . The representative agent 6 and reference have similar rational apoptosis rates in the first quadrant . Agent 6 shows outstanding biological compatibility and cell imaging potential in live cell imaging and in vivo assay .

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes safety precautions that need to be taken while handling the compound.

Orientations Futures

This involves the study of potential future applications and research directions for the compound.

Propriétés

IUPAC Name |

2-bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-6-5-9(14)7-10(11)13/h5-7,12H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTAFEXEXCJVSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=C(C=C(C=C1)F)Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)